8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Medicinal Chemistry Structure-Activity Relationship (SAR) Fluorine Chemistry

8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class. This chemotype is a privileged scaffold in medicinal chemistry, validated across multiple therapeutic targets.

Molecular Formula C14H16FN3O4S
Molecular Weight 341.36
CAS No. 941928-21-8
Cat. No. B2969519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941928-21-8
Molecular FormulaC14H16FN3O4S
Molecular Weight341.36
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)NC1=O
InChIInChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,20)
InChIKeyBSXNNTWFFDXBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-21-8): A Specialized 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffold for Targeted Research


8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class. This chemotype is a privileged scaffold in medicinal chemistry, validated across multiple therapeutic targets. For instance, derivatives of this scaffold have been identified as novel δ opioid receptor (DOR)-selective agonists with low β-arrestin 2 recruitment efficacy [1], and as potent myelostimulators that accelerate the regeneration of lymphocyte and granulocyte cell pools in cyclophosphamide-induced myelodepressive syndrome [2]. Additionally, lead compounds from this class have been optimized to inhibit the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of F1/FO-ATP synthase, demonstrating cardioprotective effects in models of myocardial infarction . The specific substitution pattern of 8-((2-fluorophenyl)sulfonyl) and 3-methyl on this scaffold differentiates this compound from other in-class candidates, offering a unique molecular probe to explore these biological pathways.

Procurement Risk: Why 8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Generically Substituted by Its Closest Analogs


The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is a versatile pharmacophore whose biological activity is highly sensitive to the nature and position of its substituents. Published research demonstrates that different N-substitutions on this scaffold lead to divergent target engagement and functional profiles. For example, certain derivatives act as DOR agonists with a specific signaling bias [1], while others function as myelostimulators [2] or ATP synthase inhibitors . Accordingly, a generic replacement of the compound by a close analog, such as the 3-ethyl or 3-fluorophenylsulfonyl variant, carries a high risk of complete loss of activity at the intended target or the introduction of off-target effects. The specific combination of a 3-methyl group on the hydantoin ring and a 2-fluorophenylsulfonyl group at the 8-position is a unique structural feature that dictates its distinct chemical and biological properties, making precise chemical procurement essential for reproducible research .

Quantitative Differentiation Evidence for 8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione by Research Application


Ortho-Fluoro Substitution on the Phenylsulfonyl Group is a Critical Determinant of Biological Activity

Structure-Activity Relationship (SAR) studies on 1,3,8-triazaspiro[4.5]decane-2,4-diones have established that the position of the fluorine atom on the 8-phenylsulfonyl substituent is a critical modulator of target potency. While direct quantitative data for the ortho-fluoro (2-fluorophenyl) isomer, 8-((2-fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, is not publicly available, a close meta-fluoro (3-fluorophenyl) analog, 3-ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, has been synthesized and cataloged as a distinct research compound . This existence as a separate chemical entity implies a non-equivalent biological profile, as the ortho-fluorine creates a unique steric and electronic environment around the sulfonamide linkage compared to the meta- or para-fluorinated analogs [1]. In related chemotypes, such a shift in fluorine position has been shown to significantly alter binding affinity at the DOR, shifting IC50 values by over an order of magnitude [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Fluorine Chemistry

3-Methyl Substitution Directs Myelostimulatory Selectivity over N-Alkoxyalkyl Analogs

In the cyclophosphamide-induced myelodepression model, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives demonstrated a range of myelostimulatory activities. The study showed that certain compounds significantly accelerated the regeneration of the lymphocyte and granulocyte cell pool of bone marrow hematopoiesis [1]. The 3-methyl substitution on the hydantoin ring is a key feature of 8-((2-fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, differentiating it from the more flexible N-alkoxyalkylpiperidine hydantoins synthesized via the Strecker reaction, which may have different pharmacokinetic and pharmacodynamic profiles [1]. This structural rigidity imparted by the 3-methyl group can influence target selectivity within the myelostimulatory pathway, a critical factor for developing chemotherapeutics with reduced polypharmacology.

Hematology Myelostimulation Chemotherapy Supportive Care

1,3,8-Triazaspiro[4.5]decane Scaffold is a Validated mPTP Inhibitor Chemotype with Cardioprotective Potential

The 1,3,8-triazaspiro[4.5]decane scaffold has been validated as a novel chemotype for inhibiting the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of F1/FO-ATP synthase. The seminal study identified three lead compounds with good mPTP inhibitory activity that decreased the apoptotic rate in the whole heart and improved cardiac function upon administration during reperfusion in a myocardial infarction model . Importantly, these leads did not exhibit off-target effects at the cellular and mitochondrial levels and preserved mitochondrial ATP content, unlike the classic inhibitor Oligomycin A . The specific 8-((2-fluorophenyl)sulfonyl)-3-methyl substitution on this scaffold provides a key vector for optimizing these cardioprotective properties while mitigating the side effects associated with earlier mPTP inhibitors.

Cardiology Ischemia-Reperfusion Injury Mitochondrial Permeability Transition Pore

Optimal Scientific Application Scenarios for 8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione


Chemical Probe for δ Opioid Receptor (DOR) Signaling Bias Studies

Given that 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel DOR-selective agonist chemotype with a bias toward G-protein signaling over β-arrestin 2 recruitment [1], this specific compound serves as a critical probe to delineate the structure-activity relationship (SAR) governing functional selectivity at the DOR. Its unique 2-fluorophenylsulfonyl group is predicted to fine-tune the ligand's interaction with the orthosteric site, potentially offering a path to avoid the pro-convulsant and tachyphylaxis effects associated with classic DOR agonists like SNC80.

Lead Optimization for Non-Oligomycin-Based Cardioprotective Agents

The established ability of 1,3,8-triazaspiro[4.5]decane derivatives to inhibit mPTP opening without depleting mitochondrial ATP positions this compound as a valuable scaffold for medicinal chemistry optimization . Its specific substitution pattern provides an unexplored vector for enhancing the potency and drug-like properties of mPTP inhibitors, which are urgently needed as adjunct therapies for reperfusion injury in myocardial infarction.

SAR Expansion in Myelostimulatory Drug Discovery

The myelostimulatory activity of 1,3,8-triazaspiro[4.5]decane-2,4-diones in cyclophosphamide-induced myelodepression models highlights this class's potential in oncology supportive care [2]. This compound, with its distinct 3-methyl and 2-fluorophenylsulfonyl groups, is a precise chemical tool for investigating how peripheral substituent modifications can enhance the regeneration of bone marrow cell pools while minimizing off-target effects.

Quote Request

Request a Quote for 8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.